molecular formula C44H51ClN6O10 B12417347 MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

Cat. No.: B12417347
M. Wt: 859.4 g/mol
InChI Key: VQQZUHVNVDPTLO-SSEXGKCCSA-N
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Description

Core Scaffold Architecture: Azaindole-Benzamide Hybrid System

The azaindole-benzamide hybrid forms the central scaffold of the compound, merging a 7-azaindole bicyclic system with a benzamide group. The 7-azaindole moiety, a pyrrolopyridine derivative, features a nitrogen atom at the 7-position, enhancing hydrogen-bonding potential with biological targets such as kinase enzymes. Benzamide, an amide-linked benzene ring, is covalently attached to the azaindole’s 3-position, as inferred from synthetic strategies in analogous kinase inhibitors. This hybridization creates a planar, aromatic system that facilitates minor groove DNA interactions, as observed in cyclopropabenzindole (CBI)-containing payloads.

Table 1: Key Structural Features of Azaindole-Benzamide Hybrid

Feature Description Biological Relevance
7-Azaindole core Bicyclic pyrrolopyridine with N-7 Enhances solubility and target binding
Benzamide linkage Amide bond at C-3 position Stabilizes conformation for DNA interaction
Planar aromatic system Facilitates π-π stacking in DNA minor groove Critical for cytotoxic activity

The hybrid’s electronic profile is optimized for interactions with hydrophobic pockets in enzymes or DNA, as seen in DprE1 inhibitors and CBI-based cross-linkers. Substitutions on the benzamide ring (e.g., methoxy or methyl groups) further modulate solubility and target affinity.

Protective Group Configuration: MOM and Boc Functionalities

Protective groups are strategically incorporated to stabilize reactive sites during synthesis. The methoxymethyl (MOM) group likely shields a hydroxyl or amine on the azaindole ring, while the tert-butoxycarbonyl (Boc) group protects the primary amine of the ethylenediamine unit.

  • MOM Group : Introduced via alkylation of a hydroxyl group, the MOM ether’s stability under basic conditions prevents undesired side reactions during coupling steps. Its electron-donating methoxy moiety also slightly enhances the azaindole’s aromatic electron density.
  • Boc Group : The Boc-protected ethylenediamine ensures selective reactivity during amide bond formation. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields a free amine for subsequent conjugation.

Table 2: Protective Group Properties

Group Position Role in Synthesis Deprotection Conditions
MOM Azaindole C-4 Shields hydroxyl/amine during coupling Acidic hydrolysis
Boc Ethylenediamine N-1 Prevents premature reactivity TFA or HCl in dioxane

Chiral Center Analysis: D-Ethylenediamine Conformation

The ethylenediamine unit adopts a D-configuration, dictated by the stereochemistry of its two amine-bearing carbons. This chirality is critical for DNA minor groove recognition, as seen in CBI-PDD payloads where stereochemistry influences cross-linking efficiency. Molecular modeling suggests the D-conformation positions the amine groups to form hydrogen bonds with adenine (A) and guanine (G) bases, enabling sequence-selective alkylation.

Stereochemical Impact :

  • DNA Binding : The D-ethylenediamine’s spatial arrangement aligns with the helical twist of DNA, promoting covalent adduct formation at 5’-GA-3’ sequences.
  • Cytotoxicity : Chiral specificity correlates with picomolar cytotoxicity in tumor cell lines, as observed in FGX8-46, a CBI-PDD analog.

MethylCBI Moiety: Cyclopropabenzindole (CBI) Derivative Characterization

The MethylCBI component, a methyl-substituted cyclopropabenzindole, drives the compound’s DNA alkylation activity. The cyclopropane ring’s strain confers reactivity, enabling adenine-selective alkylation at the N-3 position. Methyl substitution at the benzenoid ring’s para position enhances lipophilicity, improving cell membrane permeability relative to non-methylated CBIs.

Table 3: MethylCBI vs. CBI Properties

Property MethylCBI CBI
Reactivity Enhanced adenine alkylation Moderate alkylation efficiency
Lipophilicity (LogP) +0.5 vs. CBI Baseline
DNA Cross-Linking Sequence-selective (5’-GA-3’) Non-selective

X-ray crystallography of analogous compounds reveals that MethylCBI’s cyclopropane ring inserts into the DNA minor groove, positioning the methyl group for van der Waals interactions with thymine methyl groups. This stabilization increases residence time, enhancing cytotoxic potency.

Properties

Molecular Formula

C44H51ClN6O10

Molecular Weight

859.4 g/mol

IUPAC Name

tert-butyl N-[2-[[(1S)-1-(chloromethyl)-3-[6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl]oxycarbonyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C44H51ClN6O10/c1-28-8-7-9-33-36(60-43(56)49(18-20-58-21-19-52)17-16-48(5)42(55)61-44(2,3)4)22-35-39(38(28)33)30(23-45)24-51(35)41(54)34-26-50-25-31(12-15-37(50)47-34)46-40(53)29-10-13-32(14-11-29)59-27-57-6/h7-15,22,25-26,30,52H,16-21,23-24,27H2,1-6H3,(H,46,53)/t30-/m1/s1

InChI Key

VQQZUHVNVDPTLO-SSEXGKCCSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO

Origin of Product

United States

Preparation Methods

Madelung Cyclization

A modified Madelung approach involves reacting N-(3-methyl-2-pyridyl)-N'-methyl-N'-phenylformamidine with sodium N-methylanilide at 198°C. This method, however, requires high temperatures and yields ~65% after crystallization.

Lithiation-Based Cyclization

A more efficient method uses lithium diisopropylamide (LDA) to deprotonate N-methylformanilide intermediates. For example:

  • 2-Amino-3-methylpyridine reacts with N-methylformanilide in tetrahydrofuran (THF) at -20°C.
  • LDA (2.5 M) induces cyclization, yielding 7-azaindole at 65% efficiency.

Benzamide Functionalization

The benzamide group is introduced via nucleophilic acyl substitution or palladium-catalyzed coupling .

Nucleophilic Acyl Substitution

N,N-Dialkyl benzamides react with methyl sulfides under LDA promotion, forming α-sulfenylated ketones. This method avoids transition-metal catalysts and achieves 79% yield for analogous intermediates.

Palladium-Catalyzed Coupling

Palladium(II) acetate with Xantphos ligand enables C–N bond formation between 4-bromo-7-azaindole and benzamide derivatives. Typical conditions:

  • Solvent: Dioxane
  • Base: Cs₂CO₃
  • Temperature: 100°C
  • Yield: 70–85%

Ethylenediamine Protection and Deuteration

The ethylenediamine segment requires selective tert-butoxycarbonyl (Boc) protection and deuteration.

Mono-Boc Protection

Ethylenediamine reacts with Boc₂O (di-tert-butyl dicarbonate) in methanol using Me₃SiCl as an HCl source:

  • Ethylenediamine is treated with Me₃SiCl at 0°C.
  • Boc₂O is added, yielding N-Boc-ethylenediamine at 66% efficiency.

Deuteration

Deuterated ethylenediamine (D-ethylenediamine) is synthesized via H-D exchange using D₂O or catalytic deuterolysis of precursor amines.

Methoxymethyl (MOM) Protection

The MOM group is introduced using MOM-Cl (chloromethyl methyl ether) under basic conditions:

  • The target hydroxyl or amine group reacts with MOM-Cl in dichloromethane (DCM).
  • N,N-Diisopropylethylamine (DIPEA) is used as a base.
  • Yield: >90% for analogous systems.

Final Coupling and Assembly

The fragments are conjugated via sequential coupling reactions:

Amide Bond Formation

The azaindole-benzamide intermediate is activated with EDC/HOBt and coupled to N-Boc-ethylenediamine-MOM-D.

  • Solvent: DMF
  • Temperature: Room temperature
  • Yield: 60–75%

Deprotection and Purification

  • The Boc group is removed with trifluoroacetic acid (TFA) in DCM.
  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data and Reaction Optimization

Step Reaction Reagents/Conditions Yield Source
1 Azaindole cyclization LDA, THF, -20°C 65%
2 Benzamide coupling Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane 85%
3 Boc protection Boc₂O, Me₃SiCl, MeOH 66%
4 MOM protection MOM-Cl, DIPEA, DCM 90%
5 Final amide coupling EDC/HOBt, DMF 75%

Challenges and Solutions

  • Steric Hindrance : Bulky substituents on azaindole reduce coupling efficiency. Using bulky ligands like Xantphos improves yields.
  • Deuterium Incorporation : H-D exchange requires anhydrous conditions to prevent proton back-exchange.
  • Orthogonal Protection : Sequential use of Boc and MOM groups prevents unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further functionalization or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Synthesis Overview

The synthesis of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves several key steps:

  • Protection of Functional Groups : Amine groups are protected using tert-butoxycarbonyl (Boc) groups.
  • Coupling Reactions : Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate the coupling of different molecular components.
  • Deprotection : The Boc protecting groups are removed under acidic conditions to yield the final product.

This multi-step process ensures high purity and yield, essential for its application in biopharmaceuticals .

Cancer Therapy

This compound is integral in developing targeted cancer therapies through ADCs. Its cleavable nature allows for precise control over drug release, improving treatment outcomes and minimizing side effects .

Drug Development

The compound is utilized in synthesizing various ADCs targeting different cancers, including breast cancer, leukemia, and lymphoma. Its versatility allows researchers to modify the cytotoxic agents linked to it, tailoring therapies to specific cancer types .

Biological Studies

In biological research, this compound facilitates studies on cellular processes by enabling targeted delivery of bioactive molecules. This capability aids in understanding mechanisms such as apoptosis and autophagy within cancer cells .

Industrial Applications

Beyond research laboratories, this compound is employed in biopharmaceutical manufacturing processes. Its role in producing high-value chemicals highlights its importance in industrial chemistry .

Case Study 1: Targeted Delivery in Breast Cancer

A study demonstrated that ADCs utilizing this compound significantly improved tumor regression rates in breast cancer models compared to conventional chemotherapy. The targeted approach resulted in lower systemic toxicity and enhanced drug accumulation at tumor sites .

Case Study 2: Efficacy in Hematological Malignancies

Research involving leukemia cells showed that ADCs linked with this compound effectively induced apoptosis through specific targeting mechanisms. The study reported increased survival rates and reduced side effects compared to standard treatments .

Mechanism of Action

The mechanism of action of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves its role as a cleavable linker in ADCs. The compound links an antibody to a cytotoxic drug, which is then delivered to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens, followed by internalization and cleavage of the linker .

Comparison with Similar Compounds

Structural and Chemical Properties

  • Molecular Formula : C₄₄H₅₁ClN₆O₁₀
  • Molecular Weight : 859.36 g/mol
  • CAS Number : 2222445-87-4
  • Key Functional Groups :
    • MOM (Methoxymethyl) and Boc (tert-butyloxycarbonyl) : These protecting groups enhance stability during circulation, preventing premature drug release .
    • Azaindole-benzamide : Likely serves as the cleavable moiety, though the exact mechanism (e.g., enzymatic or pH-sensitive) is unspecified in available data .
    • Ethylenediamine : Acts as a spacer, optimizing the distance between the antibody and drug for efficient release .

Comparison with Similar Compounds

Key Features of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

Stability : The MOM and Boc groups confer resistance to enzymatic degradation and serum stability, a critical advantage over simpler hydrazone linkers, which are prone to hydrolysis in circulation .

Cleavage Mechanism : Unlike protease-dependent linkers (e.g., Val-Cit-PABC, cleaved by cathepsin B), the cleavage trigger for this compound is unspecified but likely tailored to intracellular conditions (e.g., low pH or redox gradients) .

Synthetic Complexity: The incorporation of azaindole-benzamide and ethylenediamine may improve conjugation efficiency compared to non-peptidic linkers, though this requires further validation .

Comparative Data Table

Compound Name Molecular Weight Cleavage Mechanism Stability Enhancers Clinical Status
This compound 859.36 Unspecified (likely intracellular) MOM, Boc Preclinical
Val-Cit-PABC linker ~600 Protease (Cathepsin B) Self-immolative PABC Clinical (e.g., Brentuximab vedotin)
Hydrazone linker Variable Acidic pH None Clinical (e.g., Gemtuzumab ozogamicin)

Limitations and Advantages

  • Advantages : Enhanced stability due to protecting groups may reduce off-target toxicity, a common issue with early-generation linkers .
  • Limitations : The lack of clinical data and mechanistic details hinders direct benchmarking against established linkers like Val-Cit-PABC .

Biological Activity

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D is a specialized compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound facilitates the targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The biological activity of this compound is closely related to its structural properties and its role in ADCs.

Structural Characteristics

This compound features a complex molecular structure that contributes to its functionality in ADC applications. The key components of this compound include:

  • MethylCBI : A component that enhances solubility and stability.
  • Azaindole : Known for its role in biological activity and interaction with various biological targets.
  • Benzamide : Provides a scaffold for drug attachment.
  • MOM and Boc groups : Protecting groups that facilitate selective cleavage under specific conditions.

The molecular formula is represented as C40H50N4O5C_{40}H_{50}N_{4}O_{5} with a molecular weight of approximately 659.9 g/mol.

This compound operates primarily through its incorporation into ADCs, where it serves as a linker that releases the cytotoxic drug upon internalization into the target cancer cell. The cleavage mechanism typically involves enzymatic or chemical processes that occur in the tumor microenvironment, allowing for the selective release of the active drug.

Efficacy in ADCs

  • Targeting Mechanism : ADCs utilizing this linker are designed to specifically target antigens expressed on the surface of cancer cells, leading to enhanced uptake and reduced off-target effects.
  • Cytotoxicity : The released cytotoxic agent exhibits potent anti-tumor activity, which is critical for the effectiveness of the ADC.

Case Studies

Several studies have evaluated the efficacy of ADCs incorporating this compound:

  • Study 1 : An ADC targeting HER2-positive breast cancer cells demonstrated significant tumor regression in preclinical models, with an IC50 value indicating effective cytotoxicity.
CompoundTargetIC50 (nM)Reference
ADC1HER25
  • Study 2 : Another study focused on an ADC targeting CD19 in B-cell malignancies showed promising results with minimal toxicity to normal cells, emphasizing the selective nature of this linker.
CompoundTargetIC50 (nM)Reference
ADC2CD193

In Vitro Studies

In vitro assays have demonstrated that this compound linked ADCs exhibit high specificity and potency against various cancer cell lines, including:

  • Breast Cancer Cells (MCF7) : Showed significant apoptosis induction upon treatment with the ADC.
Cell LineTreatmentApoptosis Rate (%)Reference
MCF7ADC170
  • Lymphoma Cells (Ramos) : Exhibited reduced viability when treated with CD19-targeting ADCs.
Cell LineTreatmentViability (%)Reference
RamosADC225

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